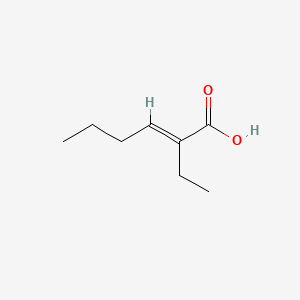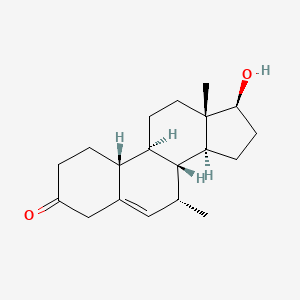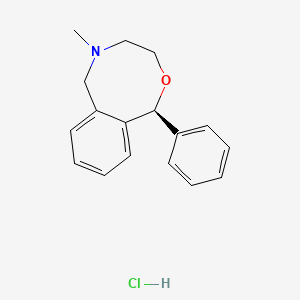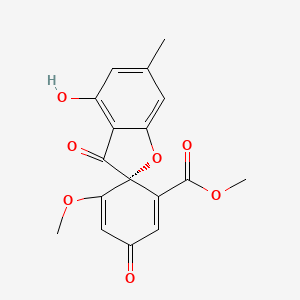
3-Methylbutyraldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyraldehyde oxime is an organic compound with the molecular formula C5H11NO. It is a derivative of 3-methylbutyraldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, (E)-, is a type of aliphatic aldoxime . Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
Pharmacokinetics
The pharmacokinetics of oximes are generally influenced by their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
Given its potential as a kinase inhibitor, it may influence cell signaling pathways and potentially have anticancer and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
3-Methylbutyraldehyde oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses . For instance, it has been identified as one of the volatile organic compounds (VOCs) released during oxidative stress in human lung epithelial cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress responses in cells, leading to changes in gene expression and metabolic activities . These effects are essential for understanding how the compound can be used in therapeutic and research applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is involved in enzyme inhibition and activation, which can lead to changes in gene expression . The compound’s ability to interact with enzymes and other proteins is crucial for its role in biochemical reactions and cellular processes. Understanding these molecular mechanisms is vital for developing targeted therapies and research applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term exposure to this compound has been shown to affect cellular function, including changes in oxidative stress responses and gene expression . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have therapeutic benefits . Understanding the dosage effects is essential for developing safe and effective applications of this compound in medical and research settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for understanding how this compound exerts its effects at the cellular level.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyraldehyde oxime can be synthesized through the reaction of 3-methylbutyraldehyde with hydroxylamine (NH2OH). The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route, where 3-methylbutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium to enhance the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyraldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted oximes and related compounds.
Scientific Research Applications
3-Methylbutyraldehyde oxime has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Methylbutanal oxime
- 3-Methyl-butyl aldoxime
- 3-Methylbutoxime
- 3-Methylbutyloxime
Comparison: 3-Methylbutyraldehyde oxime is unique due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various applications. Its ability to form stable oxime derivatives and participate in diverse chemical reactions sets it apart from other related compounds .
Properties
CAS No. |
626-90-4 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-(3-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3 |
InChI Key |
JAUPRNSQRRCCRR-UHFFFAOYSA-N |
SMILES |
CC(C)CC=NO |
Isomeric SMILES |
CC(C)C/C=N/O |
Canonical SMILES |
CC(C)CC=NO |
Key on ui other cas no. |
5775-74-6 626-90-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?
A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like this compound in H. pedunculosum.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B1240251.png)













